molecular formula C29H34O17 B1676731 Monoxerutin CAS No. 23869-24-1

Monoxerutin

Cat. No. B1676731
CAS RN: 23869-24-1
M. Wt: 654.6 g/mol
InChI Key: MBHXKZDTQCSVPM-BDAFLREQSA-N
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Description

Monoxerutin is a glycoside and a member of flavonoids . More specifically, it is a flavonol, a type of flavonoid . It is also known as a hydroxyethylrutoside .


Molecular Structure Analysis

The molecular formula of Monoxerutin is C29H34O17 . The IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[ (2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one . The molecular weight is 654.6 g/mol .


Physical And Chemical Properties Analysis

Monoxerutin has a molecular weight of 654.574 g/mol . Unfortunately, I could not find more specific information on the physical and chemical properties of Monoxerutin.

Scientific Research Applications

Flavonoid Research Applications

Flavonoids, a diverse group of phytonutrients found in many plants and foods, have been extensively researched for their antioxidant, anti-inflammatory, and cardioprotective properties. Monoxerutin, as a derivative or related compound within this class, may share some of these researched applications.

  • Antioxidant Properties :

    • Research into flavonoids like Monoxerutin often focuses on their ability to neutralize free radicals and reduce oxidative stress, potentially mitigating damage to cells and DNA (Núñez-Sellés et al., 2007).
  • Cardioprotection :

    • Some flavonoids are investigated for their potential to protect against doxorubicin-induced cardiotoxicity, highlighting the interest in discovering compounds that can safeguard heart health during chemotherapy treatments (Jacobs et al., 2011).
  • Anti-inflammatory Activities :

    • The anti-inflammatory effects of flavonoids are another key area of research, with studies exploring how these compounds can modulate inflammatory pathways and potentially offer benefits in conditions characterized by chronic inflammation.
  • Neuroprotective Effects :

    • Flavonoids are also examined for their neuroprotective properties, including their potential to improve cognitive function and protect against neurodegenerative diseases.
  • Cancer Research :

    • The anticancer activities of flavonoids, including their roles in apoptosis, cell cycle regulation, and angiogenesis inhibition, are of significant interest. This research aims to uncover compounds that could complement or enhance cancer treatment strategies.

Future Directions

While I could not find specific future directions for Monoxerutin, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies supporting the development of new PDC modalities .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O17/c1-10-19(34)22(37)24(39)28(43-10)42-9-17-20(35)23(38)25(40)29(45-17)46-27-21(36)18-15(33)7-12(41-5-4-30)8-16(18)44-26(27)11-2-3-13(31)14(32)6-11/h2-3,6-8,10,17,19-20,22-25,28-35,37-40H,4-5,9H2,1H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHXKZDTQCSVPM-BDAFLREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905139
Record name Monoxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoxerutin

CAS RN

23869-24-1
Record name O-(β-Hydroxyethyl)rutoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23869-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoxerutin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023869241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoxerutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13764
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Monoxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monoxerutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MONOXERUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKF7043SBU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
ATC Vet—QC05CA02 - drugfuture.com
Ferric Chloride/Flopropione 2305 Page 1 Ferric Chloride/Flopropione 2305 The symbol † denotes a preparation no longer actively marketed The symbol ⊗ denotes a substance whose …
Number of citations: 2 www.drugfuture.com
K Rastogi, S Khare… - 2023 2nd International …, 2023 - ieeexplore.ieee.org
A medical emergency resulted from the SARSCoV-2 worldwide pandemic that is still going on. The COVID19 illness has been spreading globally since December 2019 by contact with …
Number of citations: 0 ieeexplore.ieee.org
N Farhat, AU Khan - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
… HOMO-LUMO energy gap is lowest for monoxerutin followed by diosmin, solasulfone and … Monoxerutin is a flavonol, which is a subclass of flavonoid. Monoxerutin is a vasodilator and …
Number of citations: 3 www.tandfonline.com
GP Mishra, RN Bhadane, D Panigrahi… - Computers in Biology …, 2021 - Elsevier
… The monoxerutin shows the highest docking score among all the compounds at the Mpro site. The MMGBSA-based binding free energy for monoxerutin was −78.88 kcal/mol, which is …
Number of citations: 8 www.sciencedirect.com
S Bhayye, N Sukumar - 2022 - researchsquare.com
… The RMSD trajectory of compound Q27458218 shows initial increase, then remains stable, while the RMSD trajectory of Monoxerutin after stabilization decreases at 9 ns, then again …
Number of citations: 3 www.researchsquare.com
KG Arun, CS Sharanya, J Abhithaj… - Journal of …, 2021 - Taylor & Francis
Since its first report in December 2019 from China, the COVID-19 pandemic caused by the beta-coronavirus SARS-CoV-2 has spread at an alarming pace infecting about 5.59 million, …
Number of citations: 67 www.tandfonline.com
ZZ Bai, R Yu, JM Tang, Y Zhou, TT Zheng, J Ni… - Industrial Crops and …, 2021 - Elsevier
Paeonia ostii is a widely cultivated medicinal and oilseed crop in China. The stamens of P. ostii are important by-products of this crop and conventionally used as tea with putative …
Number of citations: 6 www.sciencedirect.com
S Yang, X Liu, J He, M Liu - Molecules, 2021 - mdpi.com
Chemical compositions, antioxidants, and anti-aging activities of Cortex Moutan (CM), from different collection periods and different producing areas, were measured and compared in …
Number of citations: 6 www.mdpi.com
CS Sharanya, J Abhithaj, D Francis, C Sadasivan - 2020 - chemrxiv.org
Since its first report in December 2019 from China the COVID-19 pandemic caused by the beta-coronavirus SARS-CoV-2 has spread at an alarming pace infecting about 26 lakh, and …
Number of citations: 1 chemrxiv.org
J He, Y Dong, X Liu, Y Wan, T Gu, X Zhou, M Liu - Antioxidants, 2019 - mdpi.com
… Compound 38 was inferred as monoxerutin with a quasi-molecular ion at m/z 653.17535. Diosmin (47) gave a quasi-molecular ion at m/z 607.17007, and subsequently generated an …
Number of citations: 25 www.mdpi.com

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